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Introduction

TIM-063, initially developed as a selective, cell-permeable, and ATP-competitive inhibitor of
Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), has emerged as a valuable lead
compound in the quest for novel kinase inhibitors.[1] Its unique chemical structure, 2-hydroxy-
3-nitro-7H-benzo[de]benzo[2][3]imidazo[2,1-a]isoquinolin-7-one, has demonstrated a
propensity for interacting with the catalytic domains of multiple kinases.[1] This was notably
demonstrated through a chemical proteomics approach which identified Adaptor-Associated
Kinase 1 (AAK1) as a principal off-target. This discovery has pivoted the utility of TIM-063 from
a CaMKK-focused molecular probe to a foundational scaffold for the development of potent and
selective AAK1 inhibitors, which hold therapeutic promise for neurological disorders and viral
infections.[4] This guide provides a comprehensive technical overview of TIM-063, including its
inhibitory profile, the experimental methodologies used in its characterization, and the signaling
pathways of its key targets, to support further drug discovery and development efforts.

Quantitative Inhibitory Profile

The inhibitory activity of TIM-063 and its more potent AAK1-inhibiting derivative, TIM-098a, has
been quantified against their primary and off-target kinases. The half-maximal inhibitory
concentration (IC50) and inhibitor constant (Ki) values are summarized below, providing a clear
comparison of their potency and selectivity.
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Compound Target Kinase IC50 (pM) Ki (M) Reference
TIM-063 CaMKKa 0.63 0.35 [1]
CaMKKp 0.96 0.20 [1]

AAK1 8.51 - [4][5]

TIM-098a AAK1 0.24 - [4][5]
CaMKKa >10 - [4]

CaMKKp >10 - [4]

AAKZ1 (in cells) 0.87 - [4115]

Experimental Protocols

The characterization of TIM-063 and the discovery of its off-targets were primarily achieved

through a Kinobeads-based chemical proteomics approach and subsequent in vitro kinase

activity assays.

Kinobeads-Based Chemical Proteomics for Target

Identification

This methodology was employed to identify the interacting partners of TIM-063 from complex

biological samples.[6]

Protocol:

o Preparation of TIM-063-immobilized Sepharose (TIM-127-Sepharose): TIM-063 is chemically
modified with a linker to create TIM-127, which is then covalently coupled to Sepharose

beads.

o Lysate Preparation: Mouse cerebrum extracts are prepared as a source of a diverse range of

kinases.

o Affinity Chromatography: The lysate is incubated with the TIM-127-Sepharose beads. TIM-

063-interacting proteins, including its target kinases, bind to the immobilized inhibitor.
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Washing: The beads are extensively washed to remove non-specifically bound proteins.

Elution: The bound proteins are eluted from the beads by adding a solution containing a high
concentration (100 uM) of free TIM-063. This competitive elution ensures the specific
recovery of proteins that interact with the TIM-063 moiety.

Protein Identification: The eluted proteins are identified using mass spectrometry.

Validation: The presence of identified kinases in the eluate is confirmed by immunoblotting
using specific antibodies.
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Kinobeads Experimental Workflow
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Kinobeads workflow for identifying TIM-063 interacting kinases.
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In Vitro Kinase Activity Assay

This assay is used to quantify the inhibitory effect of compounds on the enzymatic activity of

specific kinases.[7]

Protocol:
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Reaction Mixture Preparation: A reaction mixture is prepared containing the purified
recombinant kinase (e.g., His-tagged AAK1 catalytic domain), a kinase-specific substrate
(e.g., GST-AP2u2 for AAK1), and [y-32P]ATP in a suitable buffer.

Inhibitor Addition: Varying concentrations of the test compound (e.g., TIM-063 or its
derivatives) are added to the reaction mixture. A control reaction without any inhibitor is also
prepared.

Initiation and Incubation: The kinase reaction is initiated and incubated at a specific
temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).

Termination: The reaction is stopped, typically by adding SDS-PAGE loading buffer.

Detection of Substrate Phosphorylation: The reaction products are separated by SDS-PAGE.
The phosphorylated substrate is visualized by autoradiography, and the radioactivity is
quantified to determine the extent of kinase activity.

Data Analysis: The kinase activity in the presence of the inhibitor is expressed as a
percentage of the activity in the control reaction. The IC50 value is determined by plotting the
percentage of inhibition against the inhibitor concentration.
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Kinase Activity Assay Workflow
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Workflow for the in vitro kinase activity assay.

Signaling Pathways

TIM-063 and its derivatives exert their effects by modulating the activity of CaMKK and AAK1,
which are integral components of distinct cellular signaling pathways.

CaMKK Signaling Pathway
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CaMKK is a key upstream kinase activated by intracellular calcium levels, which in turn
activates several downstream kinases involved in a wide array of cellular processes.[3]
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The CaMKK signaling cascade and the inhibitory action of TIM-063.

AAK1 Signaling Pathway

AAK1 is involved in clathrin-mediated endocytosis and has been implicated in several signaling
pathways, including the WNT and Notch pathways. Its inhibition is a potential therapeutic
strategy for various diseases.
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The role of AAKL1 in cellular signaling and its inhibition by TIM-063 derivatives.

Synthesis of TIM-063

TIM-063 (2-hydroxy-3-nitro-7H-benzo[de]benzo[2][3]imidazo[2,1-a]isoquinolin-7-one) was
developed as part of a screening of a chemical library derived from STO-609, a known CaMKK
inhibitor.[6][8] The synthesis was first described by Ohtsuka et al. in Biochemistry 2020, 59,
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1701-1710.[6] The synthesis of TIM-063 analogs involves the cyclization of corresponding 1,8-
naphthalenedicarboxylic anhydrides with substituted 1,2-phenylenediamines.|[2]

In Vivo and Toxicological Data

As of the latest available information, specific in vivo efficacy and comprehensive toxicological
studies for TIM-063 have not been published. However, the derivative TIM-098a has shown
cell-membrane permeability in cultured cells, indicating its potential for in vivo applications.[4][5]
Further preclinical studies are necessary to evaluate the pharmacokinetic, pharmacodynamic,
and safety profiles of TIM-063 and its derivatives.

Conclusion

TIM-063 has proven to be a valuable chemical entity, not only as an inhibitor of CaMKK but
more significantly as a lead compound for the development of novel AAK1 inhibitors. The data
and protocols presented in this guide offer a solid foundation for researchers and drug
development professionals to build upon. The promising inhibitory profile of TIM-063
derivatives against AAK1 warrants further investigation into their therapeutic potential for a
range of diseases. Future work should focus on optimizing the potency and selectivity of these
compounds, as well as conducting thorough in vivo and toxicological assessments to pave the
way for potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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